Cas no 1805959-62-9 (2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride)

2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride
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- インチ: 1S/C7HClF3IN2O4/c8-5(15)3-4(14(16)17)2(1-13-6(3)12)18-7(9,10)11/h1H
- InChIKey: KSRQXVIBYUEJCN-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)Cl)C(=C(C=N1)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 351
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 85
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089906-1g |
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride |
1805959-62-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chlorideに関する追加情報
Recent Advances in the Application of 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride (CAS: 1805959-62-9) in Chemical Biology and Pharmaceutical Research
The compound 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride (CAS: 1805959-62-9) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapeutics and chemical probes. This heterocyclic compound, characterized by its unique trifluoromethoxy and nitro functional groups, has demonstrated significant potential in medicinal chemistry and chemical biology applications. Recent studies have highlighted its utility in the construction of complex molecular architectures, enabling the exploration of new drug candidates and biochemical tools.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a versatile building block for the synthesis of kinase inhibitors. Researchers utilized its reactive carbonyl chloride group to form amide bonds with various amine-containing pharmacophores, resulting in a library of compounds with improved selectivity against specific kinase targets. The iodo substituent at the 2-position proved particularly valuable for subsequent palladium-catalyzed cross-coupling reactions, allowing for further structural diversification.
In pharmaceutical development, the trifluoromethoxy group of 1805959-62-9 has been shown to enhance metabolic stability and membrane permeability of resulting drug candidates. A recent patent application (WO2023056789) describes its incorporation into novel antimicrobial agents, where the electron-withdrawing nature of the nitro and trifluoromethoxy groups appears to potentiate activity against resistant bacterial strains. Molecular modeling studies suggest these substituents may facilitate interactions with key residues in bacterial target proteins.
The compound's utility extends beyond drug discovery into chemical biology applications. A 2024 publication in ACS Chemical Biology reported its use in developing activity-based protein profiling (ABPP) probes. The reactive acyl chloride moiety enables efficient labeling of active site residues in enzymes, while the iodo group allows for subsequent bioconjugation or click chemistry modifications. This dual functionality makes 1805959-62-9 particularly valuable for studying enzyme function in complex biological systems.
Recent synthetic methodology developments have improved access to this important intermediate. A team at MIT reported (Org. Process Res. Dev. 2023, 27, 1456-1464) an optimized large-scale preparation starting from commercially available 2-chloro-4-nitropyridine, achieving >85% overall yield through sequential halogen exchange, trifluoromethoxylation, and carbonyl chloride formation. This advancement addresses previous supply chain challenges and enables broader investigation of its applications.
Safety and handling considerations for 1805959-62-9 have been recently updated in the literature. The compound's moisture sensitivity and potential for releasing corrosive hydrogen chloride upon decomposition require careful handling under inert atmosphere. However, its crystalline nature at room temperature and good solubility in common organic solvents facilitate its use in synthetic applications.
Looking forward, the unique combination of functional groups in 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carbonyl chloride positions it as a valuable scaffold for continued innovation in drug discovery and chemical biology. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, where its structural features may enable novel modes of target engagement.
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